
1,N(6)-Propanodeoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,N(6)-Propanodeoxyadenosine (PdA) is a modified nucleoside that has been gaining attention in the field of scientific research due to its potential as a novel therapeutic agent. PdA is structurally similar to adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism and neurotransmission. However, PdA possesses unique properties that make it a promising compound for scientific investigation.
Mecanismo De Acción
The mechanism of action of 1,N(6)-Propanodeoxyadenosine is not fully understood, but it is believed to involve the activation of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely expressed in various tissues and play a crucial role in regulating physiological processes such as sleep, pain, and inflammation. 1,N(6)-Propanodeoxyadenosine has been shown to bind to adenosine receptors with high affinity and selectivity, leading to the activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1,N(6)-Propanodeoxyadenosine has been shown to exhibit various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and inflammation. 1,N(6)-Propanodeoxyadenosine has also been shown to modulate the activity of various enzymes, including adenosine deaminase, an enzyme that catalyzes the breakdown of adenosine. 1,N(6)-Propanodeoxyadenosine has been shown to inhibit the activity of adenosine deaminase, leading to an increase in adenosine levels and the activation of adenosine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,N(6)-Propanodeoxyadenosine has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 1,N(6)-Propanodeoxyadenosine also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of 1,N(6)-Propanodeoxyadenosine is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving 1,N(6)-Propanodeoxyadenosine. One area of interest is the development of 1,N(6)-Propanodeoxyadenosine-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the radioprotective properties of 1,N(6)-Propanodeoxyadenosine, which may have implications for the treatment of radiation-induced damage. Additionally, further studies are needed to elucidate the precise mechanism of action of 1,N(6)-Propanodeoxyadenosine and its potential as a modulator of adenosine signaling.
Métodos De Síntesis
1,N(6)-Propanodeoxyadenosine can be synthesized via a multistep process starting from adenosine. The first step involves the protection of the 2'- and 3'-hydroxyl groups of adenosine using a suitable protecting group. The 6-amino group of adenosine is then selectively modified with a propanoic acid moiety using a coupling reagent. After deprotection of the hydroxyl groups, 1,N(6)-Propanodeoxyadenosine is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
1,N(6)-Propanodeoxyadenosine has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These properties make 1,N(6)-Propanodeoxyadenosine a potential therapeutic agent for a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. 1,N(6)-Propanodeoxyadenosine has also been investigated for its potential as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
Propiedades
Número CAS |
132461-42-8 |
|---|---|
Nombre del producto |
1,N(6)-Propanodeoxyadenosine |
Fórmula molecular |
C13H17N5O4 |
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1 |
Clave InChI |
ZVMCHJDNWWNYQK-LBTMZUADSA-N |
SMILES isomérico |
C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
SMILES canónico |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
Sinónimos |
1,N(6)-PDA 1,N(6)-propanodeoxyadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
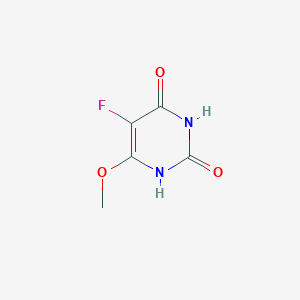
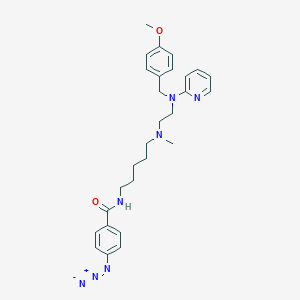
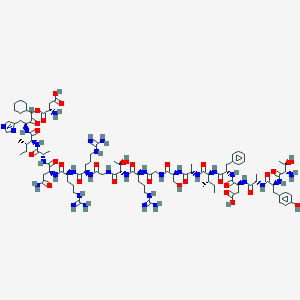

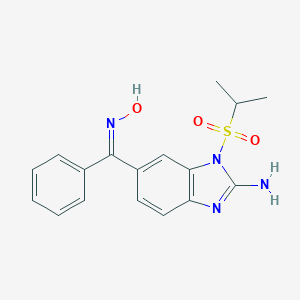
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


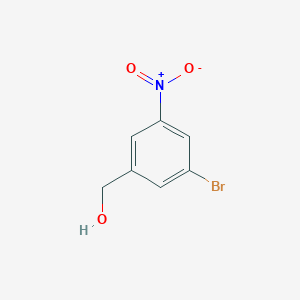
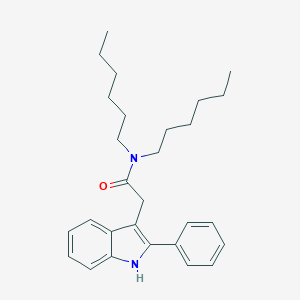
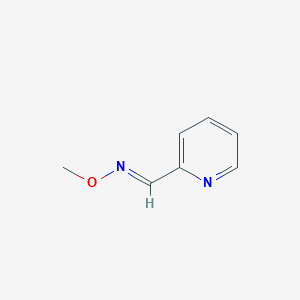
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
